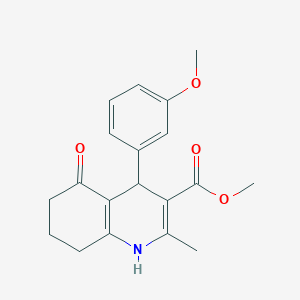

Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch multicomponent condensation, a widely used method for constructing nitrogen-containing heterocycles . This compound features a hexahydroquinoline core with a 3-methoxyphenyl substituent at position 4, a methyl group at position 2, and a methyl ester at position 3.

The synthesis typically involves reacting 1,3-cyclohexanedione, methyl 3-aminocrotonate, and 3-methoxybenzaldehyde in ethanol under reflux, yielding the target compound as a crystalline solid after recrystallization .

Properties

IUPAC Name |

methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-11-16(19(22)24-3)17(12-6-4-7-13(10-12)23-2)18-14(20-11)8-5-9-15(18)21/h4,6-7,10,17,20H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSSDDDYYXEMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted quinoline compounds with potential biological activities.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Molecular docking simulations indicated that derivatives of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate exhibit potent inhibitory effects against Hepatitis B Virus (HBV) replication. Experimental in vitro studies confirmed high inhibition rates at concentrations as low as 10 µM . This suggests a promising avenue for developing new antiviral therapies targeting HBV.

Antimalarial Properties

The compound has also been evaluated for its antimalarial properties. Research conducted at the Swiss Tropical Institute identified novel 4-oxo-3-carboxyl quinolones that are active against Plasmodium falciparum, the causative agent of malaria. These compounds were synthesized and characterized for their pharmacological properties, showing good potential for preclinical development against malaria . The unique structural features of methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may contribute to its efficacy in combating drug-resistant strains of the parasite.

Anticancer Activity

There is growing interest in the anticancer potential of hexahydroquinoline derivatives. Studies have indicated that these compounds can modulate multidrug resistance (MDR) mechanisms in cancer cells, particularly through interactions with ATP-binding cassette (ABC) transporters like P-glycoprotein. This modulation can enhance the efficacy of existing chemotherapeutic agents by overcoming resistance .

Structural and Synthesis Insights

The synthesis of this compound typically involves a condensation reaction between 4-methoxybenzaldehyde and various diketones or carboxylic acids under specific conditions to yield the desired product . The crystal structure analysis reveals significant intermolecular interactions that stabilize the compound's conformation, which may influence its biological activity.

Synthesis Overview:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde + Methyl 3-oxobutanoate + Cyclohexane-1,3-dione + NH₄CO₃ | Stirred in water at 353 K | This compound |

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The hexahydroquinoline scaffold is highly modular, with variations in aryl substituents and ester groups significantly altering physicochemical properties. Key comparisons include:

*Calculated for C₁₉H₂₁NO₄. †Estimated using PaDEL-Descriptor .

Key Observations :

In contrast, electron-withdrawing groups (e.g., nitro in B4 or sulfonyl in ) reduce electron density, affecting solubility and reactivity. Steric bulk: Bulky esters (e.g., octadecyl in ) increase lipophilicity (LogP ~9.5), reducing aqueous solubility, whereas methyl esters (LogP ~2.1) balance polarity and membrane permeability.

Crystallographic and Hydrogen-Bonding Patterns: The methylsulfonyl derivative forms supramolecular chains via N–H···O hydrogen bonds, a feature common in polyhydroquinolines. The target compound’s 3-methoxyphenyl group may promote similar interactions through its methoxy oxygen. Longer alkyl esters (e.g., octadecyl ) likely exhibit less efficient crystal packing due to flexible chains, resulting in lower melting points compared to rigid aromatic esters (e.g., pyridin-3-ylmethyl in B8 ).

Spectral Data Comparison

IR Spectroscopy :

- ¹H NMR: The 3-methoxyphenyl group shows characteristic aromatic protons as a multiplet (δ 6.7–7.2 ppm) and a singlet for the methoxy group (δ ~3.8 ppm) . Methyl groups on the quinoline core resonate as singlets (δ ~2.3–2.5 ppm), while the cyclohexenone methylene protons appear as multiplets (δ ~1.5–2.8 ppm) .

Biological Activity

Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential therapeutic applications. This article provides an overview of its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 327.37 g/mol. It features a hexahydroquinoline core structure with a methoxyphenyl substituent and a carboxylate group that contribute to its biological activity.

Research indicates that compounds in the hexahydroquinoline class exhibit various biological activities, including:

- Antioxidant Activity : The presence of the methoxy group enhances the electron-donating ability of the compound, which may contribute to its antioxidant properties.

- Anti-inflammatory Effects : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide production in inflammatory models.

- Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Moderate activity | |

| Anti-inflammatory | Inhibition of COX-2 | |

| Anticancer | Cytotoxicity in MCF-7 cells |

Case Study 1: Antioxidant Activity

In a study evaluating various hexahydroquinoline derivatives, methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo showed significant antioxidant activity through DPPH radical scavenging assays. The results indicated that the compound effectively reduced oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of similar compounds demonstrated that methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo inhibited LPS-induced nitric oxide production in RAW 264.7 macrophages. This inhibition was attributed to the downregulation of iNOS and COX-2 expression.

Case Study 3: Anticancer Activity

Research on the cytotoxic effects of this compound against breast cancer cell lines revealed IC50 values comparable to known chemotherapeutics. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate?

The compound is synthesized via a modified Hantzsch reaction, involving cyclohexane-1,3-dione, methyl 3-aminocrotonate, and 3-methoxybenzaldehyde in ethanol under acidic catalysis. The reaction proceeds through imine formation, followed by cyclization to yield the hexahydroquinoline core. Post-synthetic purification is achieved via recrystallization (e.g., 95% ethanol), with yields typically ranging from 55–65%. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., methoxy, carbonyl, and aromatic groups).

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., SHELX refinement) .

Q. What structural features are revealed by crystallographic analysis?

The hexahydroquinoline core adopts a distorted boat conformation, with the 3-methoxyphenyl substituent oriented at ~86° relative to the quinoline plane. Key interactions include intramolecular N–H···O hydrogen bonds and intermolecular C–H···O contacts, forming supramolecular chains. Lattice parameters (e.g., monoclinic P21/c space group, a = 8.428 Å, b = 10.638 Å) are refined using SHELXL .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying substituents?

- Catalyst Screening : L-Proline or ionic liquids improve cyclization efficiency in Hantzsch-like reactions.

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of electron-deficient aryl aldehydes .

Q. How to resolve contradictions in biological activity data across analogs?

- Substituent-Specific SAR : Compare activities of derivatives with halogen (Cl, Br), nitro (-NO2), or methoxy (-OCH3) groups. For example, dichlorophenyl analogs exhibit higher antimicrobial activity than fluorophenyl derivatives due to enhanced electrophilicity .

- Dose-Response Profiling : Validate IC50 discrepancies using standardized assays (e.g., microdilution for antimicrobial testing) .

Q. What computational tools are used to predict structure-activity relationships (SAR)?

- Molecular Docking (AutoDock/Vina) : Models interactions with biological targets (e.g., P-glycoprotein binding pockets).

- DFT Calculations : Optimizes geometries and calculates electrostatic potential maps to rationalize reactivity trends .

Q. What challenges arise in crystallographic refinement of polycyclic derivatives?

Q. How to design derivatives for selective inhibition of biological targets?

- Bioisosteric Replacement : Substitute 3-methoxyphenyl with 3,4,5-trimethoxyphenyl for enhanced hydrophobic interactions.

- Steric Tuning : Introduce bulky groups (e.g., benzyloxy) at position 7 to modulate steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.